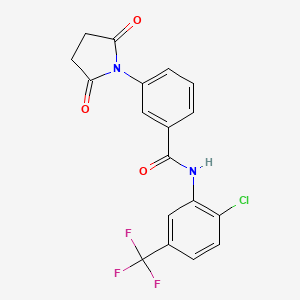

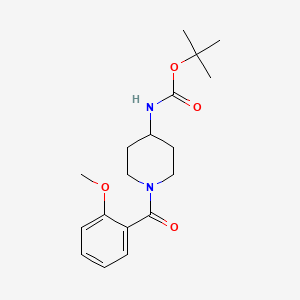

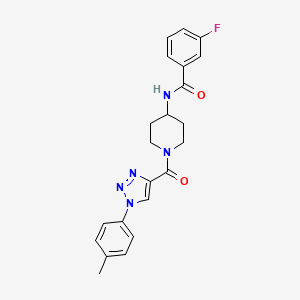

N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with related structures and potential activities. For instance, the synthesis of various 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been reported, some of which have shown significant antioxidant activity . Additionally, the synthesis and characterization of other benzamide derivatives, such as 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide, have been described, with studies including crystal structure analysis and spectral investigations .

Synthesis Analysis

The synthesis of related compounds often involves the formation of amide bonds and the introduction of various substituents to the benzene ring. For example, the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives includes the addition of different substituents such as chloro, hydroxyl, and amino groups . Similarly, the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides has been developed, showcasing a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using techniques such as X-ray diffraction. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction data . Additionally, the crystal structure and Hirshfeld surface analysis of a N-(pyridin-2-ylmethyl)benzamide derivative have been reported, providing detailed information on the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be studied through various reactions, including the formation of metal complexes. For example, a thiourea derivative of benzamide has been used to synthesize transition metal complexes with Co(II), Ni(II), and Cu(II), which were characterized by techniques such as FTIR and NMR . These studies can provide insights into the coordination chemistry and potential reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be quite diverse, depending on their molecular structure. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were characterized, revealing differences in their thermal behavior and spectroscopic properties . Such analyses are crucial for understanding the stability and behavior of these compounds under various conditions.

Scientific Research Applications

Gene Expression Inhibition

N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a compound structurally similar to the one , has been identified as an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors. This research aimed at improving its potential oral bioavailability through structure-activity relationship studies, focusing on modifications to the pyrimidine portion of the molecule. These studies provide insights into the chemical modifications that can influence the activity and bioavailability of these inhibitors, highlighting their potential application in controlling gene expression related to various diseases (Palanki et al., 2000).

Antimicrobial Activity

Thiourea derivatives, including compounds with structural features similar to N-(2-chloro-5-(trifluoromethyl)phenyl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, have demonstrated significant antimicrobial activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the potential of such derivatives for the development of novel antimicrobial agents with specific antibiofilm properties, which is crucial for tackling biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).

Epilepsy and Pain Treatment

Compounds structurally related to the chemical , specifically N-pyridyl benzamide KCNQ2/Q3 potassium channel openers, have been identified as active in animal models of epilepsy and pain. These findings highlight the therapeutic potential of such compounds in treating neurological conditions by modulating potassium channel activity. However, the development of these compounds must carefully consider toxicity and side effect profiles to ensure safety and efficacy in clinical applications (Amato et al., 2011).

Mechanism of Action

Target of Action

The primary target of N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of dTMP (deoxythymidine monophosphate), which is essential for DNA replication and repair .

Mode of Action

It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s function .

Biochemical Pathways

The compound’s interaction with Thymidylate synthase affects the dTMP synthesis pathway . This can lead to a decrease in the availability of dTMP, which can disrupt DNA replication and repair processes .

Result of Action

Its interaction with thymidylate synthase could potentially lead to disruptions in dna replication and repair, which could have various downstream effects .

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClF3N2O3/c19-13-5-4-11(18(20,21)22)9-14(13)23-17(27)10-2-1-3-12(8-10)24-15(25)6-7-16(24)26/h1-5,8-9H,6-7H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSCZZIORSLDEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClF3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((tetrahydrofuran-2-yl)methyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2517366.png)

![6-chloro-1-[(2,4-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2517375.png)

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

![3-[4-(Tert-butyl)phenyl]-5-[2-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2517385.png)